REACTION_SMILES
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[CH3:20][OH:21].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH2:10][CH2:11][CH2:12][C:13](=[O:14])[OH:15])[cH:6][cH:7][cH:8][cH:9]1.[S:16]([Cl:17])([Cl:18])=[O:19]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH2:10][CH2:11][CH2:12][C:13]([O:14][CH3:20])=[O:15])[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCc1ccccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)CCCc1ccccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |